molecular formula C16H20O5 B14380282 Diethyl 2-acetyl-3-phenylbutanedioate CAS No. 90124-76-8

Diethyl 2-acetyl-3-phenylbutanedioate

Cat. No.: B14380282
CAS No.: 90124-76-8
M. Wt: 292.33 g/mol
InChI Key: ZLFAYSSBQQUMFW-UHFFFAOYSA-N
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Description

Diethyl 2-acetyl-3-phenylbutanedioate is an organic compound with a complex structure that includes both ester and ketone functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of diethyl 2-acetyl-3-phenylbutanedioate typically involves the reaction of diethyl malonate with acetophenone under basic conditions. The reaction proceeds through a Michael addition followed by an intramolecular aldol condensation to form the desired product. The reaction conditions often include the use of a base such as sodium ethoxide in ethanol, followed by acidification to isolate the product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods may also incorporate advanced purification techniques such as distillation and crystallization to obtain high-purity compounds .

Chemical Reactions Analysis

Types of Reactions: Diethyl 2-acetyl-3-phenylbutanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of diethyl 2-acetyl-3-phenylbutanedioate involves its reactivity with nucleophiles and electrophiles. The ester and ketone groups can undergo nucleophilic addition and substitution reactions, respectively. The compound’s reactivity is influenced by the electronic and steric effects of its substituents, which can affect the reaction pathways and products formed .

Comparison with Similar Compounds

Uniqueness: Diethyl 2-acetyl-3-phenylbutanedioate is unique due to its combination of ester and ketone functional groups, which allows it to participate in a wider range of chemical reactions compared to simpler compounds.

Properties

CAS No.

90124-76-8

Molecular Formula

C16H20O5

Molecular Weight

292.33 g/mol

IUPAC Name

diethyl 2-acetyl-3-phenylbutanedioate

InChI

InChI=1S/C16H20O5/c1-4-20-15(18)13(11(3)17)14(16(19)21-5-2)12-9-7-6-8-10-12/h6-10,13-14H,4-5H2,1-3H3

InChI Key

ZLFAYSSBQQUMFW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CC=CC=C1)C(C(=O)C)C(=O)OCC

Origin of Product

United States

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